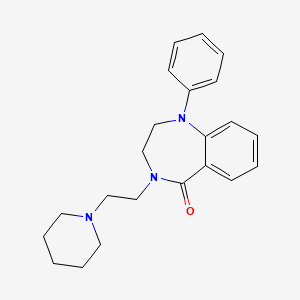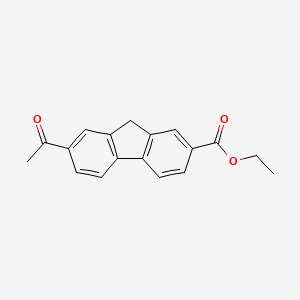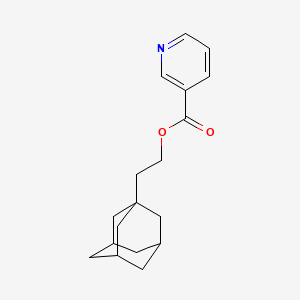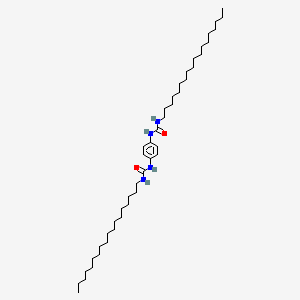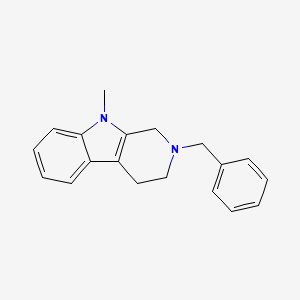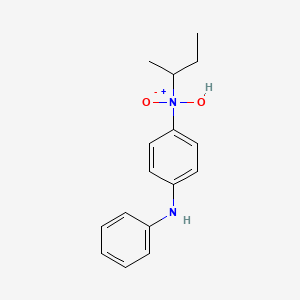
(4-Anilinophenyl)butan-2-ylazinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Anilinophenyl)butan-2-ylazinic acid is an organic compound with the molecular formula C16H20N2O2 It is known for its unique chemical structure, which includes an aniline group attached to a phenyl ring, further connected to a butan-2-ylazinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Anilinophenyl)butan-2-ylazinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenylacetic acid with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Anilinophenyl)butan-2-ylazinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Anilinophenyl)butan-2-ylazinic acid is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or as a ligand in receptor binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (4-Anilinophenyl)butan-2-ylazinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilinophenylacetic acid: Similar in structure but lacks the butan-2-ylazinic acid moiety.
Butan-2-ylamine: Contains the butan-2-yl group but lacks the anilinophenyl structure.
Phenylbutanoic acid: Similar backbone but different functional groups.
Uniqueness
(4-Anilinophenyl)butan-2-ylazinic acid is unique due to its combination of an aniline group, phenyl ring, and butan-2-ylazinic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
64951-00-4 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
4-anilino-N-butan-2-yl-N-hydroxybenzeneamine oxide |
InChI |
InChI=1S/C16H20N2O2/c1-3-13(2)18(19,20)16-11-9-15(10-12-16)17-14-7-5-4-6-8-14/h4-13,17,19H,3H2,1-2H3 |
Clé InChI |
GBEIAAXTARZKHI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[N+](C1=CC=C(C=C1)NC2=CC=CC=C2)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

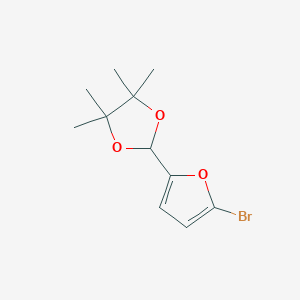
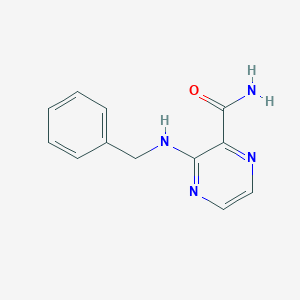



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
